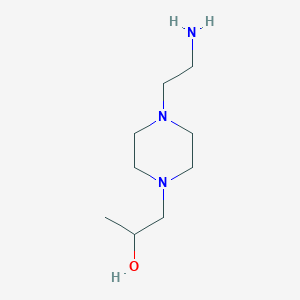
3-(3-Acetyl-3-methyloxiran-2-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Acetyl-3-methyloxiran-2-yl)prop-2-enal is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.165 g/mol. This compound features an oxirane ring (epoxide) and an α,β-unsaturated aldehyde group, making it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetyl-3-methyloxiran-2-yl)prop-2-enal typically involves the epoxidation of an α,β-unsaturated ketone followed by an aldol condensation reaction. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide and oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for the epoxidation step .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetyl-3-methyloxiran-2-yl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary and secondary alcohols.
Substitution: Various substituted alcohols and ethers.
Scientific Research Applications
3-(3-Acetyl-3-methyloxiran-2-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(3-Acetyl-3-methyloxiran-2-yl)prop-2-enal involves its reactivity towards nucleophiles due to the presence of the oxirane ring and the α,β-unsaturated aldehyde group. The compound can undergo Michael addition reactions, where nucleophiles attack the β-carbon of the α,β-unsaturated aldehyde, leading to the formation of various adducts . The molecular targets and pathways involved in its biological activities are still under investigation, but its reactivity towards nucleophiles plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(3-Pentyloxiran-2-yl)prop-2-enal: Similar structure with a pentyl group instead of an acetyl group.
3-Aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-ones: Similar compounds with aryl groups and different substituents on the oxirane ring
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-(3-acetyl-3-methyloxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C8H10O3/c1-6(10)8(2)7(11-8)4-3-5-9/h3-5,7H,1-2H3 |
InChI Key |
CXKGBYZSVHZMSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(O1)C=CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)




![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)


